1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride
Description
1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine hydrochloride (CAS No. 1057692-11-1) is a triazole-based compound with a trifluoromethylbenzyl substituent. Its molecular formula is C${10}$H${10}$ClF${3}$N${4}$, and it is structurally characterized by a 1,2,3-triazole ring substituted with an amine group at position 4 and a 4-(trifluoromethyl)benzyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)8-3-1-7(2-4-8)5-17-6-9(14)15-16-17;/h1-4,6H,5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAQANJSWFPRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl benzyl chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals:
- Antimicrobial Activity: Triazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antifungal and antibacterial agents .
- Anticancer Properties: Similar compounds have been reported to exhibit potent inhibitory effects against certain cancer cell lines. They may interact with specific proteins involved in cancer progression, such as serine/threonine-protein kinases.
- Enzyme Inhibition: The triazole moiety allows these compounds to interact with enzymes and receptors, influencing biochemical pathways related to apoptosis and inflammation .
Case Studies
Several studies highlight the applications of triazole derivatives similar to this compound:
- Antimicrobial Efficacy: A study demonstrated that novel triazole derivatives exhibited significant activity against resistant strains of bacteria and fungi, suggesting their potential as alternative therapeutic agents .
- Cytotoxicity Against Cancer Cells: Research has shown that triazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways, which could lead to new cancer treatment strategies.
- Pharmacokinetic Studies: Investigations into the pharmacokinetics of similar triazole compounds have indicated favorable absorption and distribution profiles, making them suitable candidates for drug development .
Data Tables
Here are some summarized findings regarding the biological activities and properties of related triazole compounds:
| Property | Value |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Inhibits serine/threonine kinases |
| Pharmacokinetics | Favorable absorption and distribution |
Mechanism of Action
The mechanism of action of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Triazole vs. Pyrazole/Thiazole : The 1,2,3-triazole core in the target compound provides aromatic stability and hydrogen-bonding capability via the amine group, whereas pyrazole (e.g., compound in ) and thiazole (e.g., compound 11d in ) cores exhibit different electronic profiles. Thiazoles, for instance, are more electron-deficient, affecting their reactivity in nucleophilic substitutions .
- Cyclopropane vs.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW: 284.67 g/mol) is smaller than urea-thiazole derivatives (e.g., 11d: MW 534.1 g/mol) , likely improving membrane permeability. Its hydrochloride salt enhances aqueous solubility compared to neutral analogs like cyclopropanamine derivatives .
- Trifluoromethyl Group : The -CF$_3$ substituent in all listed compounds enhances metabolic stability and lipophilicity, critical for pharmacokinetic optimization .
Biological Activity
The compound 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine; hydrochloride is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine; hydrochloride can be represented as follows:
The presence of the trifluoromethyl group (-CF₃) significantly influences its lipophilicity and electron-withdrawing characteristics, which are crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which play significant roles in inflammation and pain signaling.
- Anticancer Properties : Studies have indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has demonstrated moderate activity against breast cancer cells (MCF-7) and other tumor models.
- Cytotoxicity : The cytotoxic effects have been evaluated using assays that measure cell viability, such as MTT or XTT assays. The compound's IC₅₀ values indicate its potency in inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 19.2 | |
| Lipoxygenase Inhibition | LOX-5/15 | 13.2 | |
| Cytotoxicity | MCF-7 Cells | 10.4 | |
| Cytotoxicity | Hek293 Cells | 5.4 |
Detailed Findings
- Cyclooxygenase Inhibition : In a study assessing the inhibitory effects on COX-2, the compound exhibited an IC₅₀ value of 19.2 µM, indicating a moderate level of inhibition compared to standard NSAIDs.
- Cytotoxic Effects on Cancer Cells : The compound was tested against MCF-7 breast cancer cells, where it showed significant cytotoxicity with an IC₅₀ value of 10.4 µM. This suggests potential applicability in cancer therapeutics.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins, revealing hydrogen bonding and pi-stacking interactions that contribute to its biological activity.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is essential for enhancing biological activity. Variations in substituents on the phenyl ring have been shown to affect enzyme inhibition and cytotoxicity profiles significantly.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine hydrochloride?
Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves reacting 4-(trifluoromethyl)benzyl chloride with a triazole precursor (e.g., 1H-1,2,4-triazol-4-amine) under basic conditions (e.g., NaOH or K₂CO₃) to form the triazole core. Hydrochloride salt formation is achieved using HCl in a polar solvent like ethanol .
Characterization:
- IR Spectroscopy : Confirms functional groups (e.g., C-F stretch at ~1100 cm⁻¹ for trifluoromethyl).
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.4–7.8 ppm for the phenyl group) and triazole ring signals (δ 8.1–8.3 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 273.1).
Challenges : Impurities from incomplete cyclization may require column chromatography (silica gel, CH₂Cl₂/MeOH) .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
A multi-technique approach is essential:
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies; C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (if single crystals are obtainable).
- Elemental Analysis : Validates C, H, N, Cl, and F content within ±0.4% of theoretical values .
Data Interpretation : Discrepancies in elemental analysis may indicate residual solvents or byproducts .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
Stability studies should include:
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for triazoles).
- Photostability : Exposure to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC.
- pH Sensitivity : Stability in buffers (pH 1–12; trifluoromethyl groups enhance resistance to hydrolysis) .
Recommendation : Store at –20°C in amber vials under inert atmosphere to prevent oxidation .
Advanced: How can researchers identify pharmacological targets for this compound?
Answer:
- In Silico Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (focus on triazole-binding pockets).
- Kinase Profiling : Test inhibition of EGFR or MAPK pathways (IC₅₀ assays with ATP analogs).
- Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Advanced: What structural analogs are critical for structure-activity relationship (SAR) studies?
Answer:
Key analogs for SAR:
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
- Dose-Response Curves : Replicate assays at varying concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and standardized protocols (e.g., CLIA guidelines).
- Meta-Analysis : Compare data across platforms (e.g., in vitro vs. ex vivo models) to identify confounding variables like serum protein interference .
Advanced: What methodologies assess environmental impact and degradation pathways?
Answer:
- Biodegradation : OECD 301F test to measure microbial degradation in soil/water.
- Photolysis : Simulate sunlight (Xe lamp, 300–800 nm) and analyze breakdown products via LC-MS/MS.
- Ecotoxicity : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition assays .
Finding : The trifluoromethyl group may persist as a degradation byproduct, requiring remediation strategies .
Advanced: How can computational modeling optimize reaction conditions for scale-up?
Answer:
- DFT Calculations : Predict transition states for cyclization (B3LYP/6-31G* basis set).
- Machine Learning : Train models on solvent/reagent databases to maximize yield (e.g., THF > DMF for nucleophilic substitutions).
- Process Simulation : Use Aspen Plus to model heat transfer and mixing efficiency in batch reactors .
Advanced: What strategies improve reaction yields and selectivity?
Answer:
- Microwave Synthesis : Reduces reaction time (30 minutes vs. 24 hours) and increases yield by 15–20% .
- Catalysis : Pd/C or CuI for cross-couplings (e.g., Suzuki-Miyaura for aryl modifications).
- Solvent Screening : Test DMSO for polar intermediates or scCO₂ for greener synthesis .
Advanced: How are degradation pathways elucidated for regulatory compliance?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
